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molecular formula C10H14ClNO B8419899 1-Amino-7-hydroxy-4-methylindane hydrochloride

1-Amino-7-hydroxy-4-methylindane hydrochloride

Cat. No. B8419899
M. Wt: 199.68 g/mol
InChI Key: WPYIPRYROCVMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04792628

Procedure details

15.0 Grams of 7-hydroxy-4-methyl-1-indanone oxime was dissolved in 200 ml of acetic acid, then 1.0 g of platinum oxide catalyst was added thereto and the mixture was subjected to catalytic reduction under 5 atmospheric pressure of hydrogen gas at a room temperature for 8 hours. The catalyst was removed by filtration, then the filtrate was concentrated to dryness under a reduced pressure. The residue thus obtained was dissolved in 200 ml of ethanol and hydrogen chloride gas was blown into the solution to become saturated. The solvent was removed by evaporation under a reduced pressure, the residue was recrystallized from ethanol to obtain 3.30 g of 1-amino-7-hydroxy-4-methylindane hydrochloride in the form of colorless needle-like crystals. Melting point: 221°-223° C.
Name
7-hydroxy-4-methyl-1-indanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]2[C:10]=1[C:9](=[N:11]O)[CH2:8][CH2:7]2.[H][H].[ClH:16]>C(O)(=O)C.[Pt]=O.C(O)C>[ClH:16].[NH2:11][CH:9]1[C:10]2[C:6](=[C:5]([CH3:13])[CH:4]=[CH:3][C:2]=2[OH:1])[CH2:7][CH2:8]1 |f:6.7|

Inputs

Step One
Name
7-hydroxy-4-methyl-1-indanone oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=C2CCC(C12)=NO)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1CCC2=C(C=CC(=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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